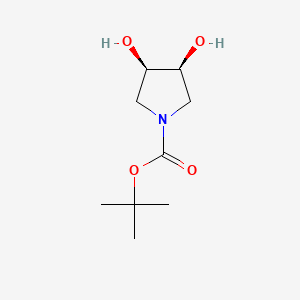

1,4-dioxepane-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-dioxepane-6-carbonitrile is a synthetic industrial chemical . It is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .

Synthesis Analysis

A blue LED mediated reaction of aryl diazoacetate with a stoichiometric amount of 1,4-dioxane/tetrahydropyran (THP) and various heterocycles like indoles, pyrroles, phthalimides, thiazolidinediones and hydantoins in water has been reported . During the reaction, various aryl diazoacetates were converted to oxonium ylides by reacting with 1,4-dioxane and THP .Chemical Reactions Analysis

In the reaction mentioned in the synthesis analysis, these ylides generated in aqueous medium (under metal- and base-free conditions) were then used for the amino etherification of the aforementioned heterocycles in excellent yield . The ylides underwent a [1,2] shift to afford substituted 1,4-dioxepanes .Physical And Chemical Properties Analysis

1,4-dioxepane-6-carbonitrile is a synthetic industrial chemical that is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 1,4-dioxepane-6-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malononitrile", "1,2-dibromoethane", "sodium ethoxide", "sodium cyanide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and malononitrile in the presence of sodium ethoxide to form 4-(2-cyano-2-oxoethyl)phenol.", "Step 2: Reaction of 4-(2-cyano-2-oxoethyl)phenol with 1,2-dibromoethane in the presence of sodium ethoxide to form 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 3: Treatment of 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane with sodium cyanide in the presence of sulfuric acid to form 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 4: Cyclization of 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane with acetic anhydride in the presence of sulfuric acid to form 1,4-dioxepane-6-carbonitrile.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with water." ] } | |

Número CAS |

1859614-02-0 |

Nombre del producto |

1,4-dioxepane-6-carbonitrile |

Fórmula molecular |

C6H9NO2 |

Peso molecular |

127.1 |

Pureza |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.